molecular formula C4H3ClN2S B1277308 6-Chloropyridazine-3-thiol CAS No. 3916-78-7

6-Chloropyridazine-3-thiol

Cat. No. B1277308
CAS RN: 3916-78-7
M. Wt: 146.6 g/mol
InChI Key: ABQHEWLZYZQXHY-UHFFFAOYSA-N
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Description

  • Melting Point : 160-162°C

Scientific Research Applications

Proteomics Research

6-Chloropyridazine-3-thiol is utilized in proteomics, which is the large-scale study of proteins. It can be used to modify proteins or peptides to study their structure, function, and interactions. The compound’s reactivity with certain amino acid residues makes it a valuable tool for labeling or cross-linking proteins for analysis .

Enzyme Inhibition Studies

This compound has been shown to bind to the active sites of certain enzymes, acting as an inhibitor. For example, it can block the conversion of ADP to thrombin, which is crucial in the blood coagulation pathway. This application is significant for developing anticoagulant drugs .

Metabolic Studies

6-Chloropyridazine-3-thiol exhibits a high affinity for human liver microsomes and is metabolized through conjugation with glutathione or glucuronide. This property is useful for studying drug metabolism and detoxification processes in the liver .

Pharmacological Research

The compound’s interaction with liver enzymes and its metabolic pathways make it a candidate for pharmacological studies. It can be used to understand the pharmacokinetics and pharmacodynamics of drugs that undergo similar metabolic pathways .

Chemical Synthesis

In synthetic chemistry, 6-Chloropyridazine-3-thiol serves as a building block for the synthesis of more complex molecules. Its chloro and thiol groups are reactive sites that can be used to create a variety of chemical compounds for further research or therapeutic use .

Material Science

Due to its reactive thiol group, 6-Chloropyridazine-3-thiol can be used to modify surfaces, particularly in the creation of self-assembled monolayers on gold or silver substrates. This has applications in the development of biosensors and nanotechnology .

Bioconjugation Techniques

The compound is also employed in bioconjugation techniques where it is used to attach biomolecules to various surfaces or to each other. This is particularly useful in the development of diagnostic assays and targeted drug delivery systems .

Anticoagulant Research

As mentioned earlier, 6-Chloropyridazine-3-thiol’s ability to inhibit thrombin formation makes it a molecule of interest in anticoagulant research. It could lead to the development of new therapies for conditions such as deep vein thrombosis and pulmonary embolism .

properties

IUPAC Name

3-chloro-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2S/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQHEWLZYZQXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398431
Record name 6-chloropyridazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3916-78-7
Record name 6-Chloro-3-pyridazinethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloropyridazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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